Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate

CNS Drug Discovery Anticonvulsant GABA Transporter Inhibition

Tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS 1260666-08-7) is a Boc-protected piperidine building block featuring a 1,3,4-oxadiazole moiety directly attached at the piperidine 3-position. With a molecular formula of C12H19N3O3 and a molecular weight of 253.30 g/mol, it belongs to the class of orthogonally protected heterocyclic intermediates that are increasingly utilized in the parallel synthesis of CNS-penetrant compound libraries.

Molecular Formula C12H19N3O3
Molecular Weight 253.30 g/mol
Cat. No. B13670163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate
Molecular FormulaC12H19N3O3
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=NN=CO2
InChIInChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-6-4-5-9(7-15)10-14-13-8-17-10/h8-9H,4-7H2,1-3H3
InChIKeyHIUUFCZXJXLLEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate: A Core Building Block for CNS Drug Discovery


Tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS 1260666-08-7) is a Boc-protected piperidine building block featuring a 1,3,4-oxadiazole moiety directly attached at the piperidine 3-position . With a molecular formula of C12H19N3O3 and a molecular weight of 253.30 g/mol, it belongs to the class of orthogonally protected heterocyclic intermediates that are increasingly utilized in the parallel synthesis of CNS-penetrant compound libraries [1]. The Boc group enables selective N-deprotection under mild acidic conditions, releasing the free piperidine for further functionalization, while the unsubstituted oxadiazole ring provides a versatile handle for late-stage diversification at the 5-position.

Why 3-Substitution and 1,3,4-Oxadiazole Regiochemistry Cannot Be Interchanged in Tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate Procurement


Simply sourcing any piperidine-oxadiazole hybrid as a generic substitute for tertiary-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate introduces substantial risk in CNS-focused medicinal chemistry programs. The specific 3-position attachment on the piperidine ring is critical; it mimics the scaffold of the validated GABA uptake inhibitor tiagabine and has been directly linked to anticonvulsant and antidepressant activity in vivo, a pharmacophore geometry that 4-substituted isomers do not replicate [1]. Furthermore, the 1,3,4-oxadiazole regioisomer offers distinct chemical stability and synthetic accessibility compared to the 1,2,4-isomer, as the latter often requires more demanding cyclization conditions with lower overall yields, making the 1,3,4-isomer a more efficient entry point for library synthesis [2]. The quantitative evidence below substantiates why this exact combination of regiochemistry, heterocycle isomer, and protecting group must be specified.

Quantitative Differentiation Guide for Tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate


Validated CNS Pharmacophore: 3-Piperidine Oxadiazole vs. 4-Piperidine Regioisomers

The 3-substituted piperidine-1,3,4-oxadiazole scaffold has been pharmacologically validated in vivo, while the 4-substituted regioisomer lacks equivalent published efficacy data. In a subcutaneous pentylenetetrazole (scPTZ) seizure model, the lead compound 4m (a direct 3-[5-(aryl)-1,3,4-oxadiazol-2-yl]piperidine derivative) extended seizure latency to 190.5 ± 1.96 seconds, statistically comparable to the standard drug tiagabine (188.24 ± 2.11 seconds, both administered at equimolar intraperitoneal doses relative to 10 mg/kg tiagabine), while 4-substituted piperidine oxadiazoles are not reported in this model [1]. This provides class-level inference that the 3-substitution regiochemistry is essential for GABAergic CNS activity.

CNS Drug Discovery Anticonvulsant GABA Transporter Inhibition

Regiochemical Control of Lipophilicity: Boc-Protected 3-Substituted vs. Deprotected 3-Substituted Analog

The Boc protecting group on the target compound confers substantially different physicochemical properties compared to the free amine analog, directly impacting CNS drug design. The predicted ACD/LogP for the deprotected analog 3-(1,3,4-oxadiazol-2-yl)piperidine is -0.23, with a predicted ACD/LogD (pH 7.4) of -1.54, indicating very low lipophilicity that may limit passive CNS penetration . In contrast, based on the mean experimental logP of 3.34 reported for a series of 3-(5-aryl-1,3,4-oxadiazol-2-yl)piperidines (which are structurally closer to the Boc-protected form), the Boc-protected target compound is expected to reside in an optimal logP range (1–4) for CNS drug candidates [1]. The difference of approximately 3–4 log units represents a >1000-fold difference in octanol/water partition coefficient, critically influencing both solubility and permeability profiles during lead optimization.

Physicochemical Property Optimization CNS Permeability LogD/logP Prediction

Synthetic Efficiency of 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Building Blocks

The 1,3,4-oxadiazole isomer, as present in the target compound, can be synthesized via a straightforward one-pot cyclodehydration of a piperidine-3-carbohydrazide intermediate with carboxylic acid derivatives, achieving yields of 60–78% across 15 diverse analogs under identical conditions [1]. In contrast, the synthesis of the corresponding 1,2,4-oxadiazole isomer (as described in patent CN104592215A) requires a multi-step sequence involving N-Boc-3-cyanopiperidine addition, cyclization, and a separate Boc deprotection step, with the patent noting that the synthesis 'is comparatively difficult' and that there is a recognized need for methods with improved overall yield [2]. While a direct head-to-head yield comparison under identical conditions is not available, the 1,3,4-oxadiazole route demonstrably provides a more convergent and higher-yielding entry into diversifiable piperidine building blocks.

Medicinal Chemistry Parallel Synthesis Heterocycle Formation

Orthogonal Protection Strategy: Boc Stability vs. Alternative N-Protecting Groups

The Boc protecting group on the target compound provides well-characterized orthogonal protection that is widely compatible with subsequent oxadiazole functionalization chemistry. Jakopin (2016) demonstrated that orthogonally protected oxadiazole-based building blocks containing both a Boc-protected amine and an ester group can be synthesized 'in high yields' and are 'amenable to functionalization or integration into larger structures' [1]. The Boc group can be selectively removed under mild acidic conditions (e.g., TFA or HCl/dioxane) without affecting the oxadiazole ring, a critical feature for solid-phase or solution-phase library synthesis. In comparison, alternative protecting groups such as Cbz (benzyloxycarbonyl) require hydrogenolysis, which may be incompatible with certain heterocyclic substituents, while Fmoc-based protection is more costly and requires basic deprotection conditions that could promote oxadiazole ring hydrolysis.

Synthetic Methodology Protecting Group Strategy Building Block Stability

Optimal Application Scenarios for Tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate in Drug Discovery


CNS Library Synthesis Targeting GABA Transporters

The target compound is optimally deployed as a central building block in the synthesis of focused compound libraries targeting GABA transporter 1 (GAT1) for anticonvulsant and antidepressant indications. As demonstrated by Singh et al. (2020), 3-substituted piperidine-1,3,4-oxadiazole hybrids achieve seizure latency times in vivo that are statistically indistinguishable from the clinical drug tiagabine—specifically, compound 4m achieved a MES seizure latency of 190.5 ± 1.96 sec versus tiagabine's 188.24 ± 2.11 sec when administered at an equimolar dose relative to 10 mg/kg tiagabine [1]. By procuring the Boc-protected 3-(1,3,4-oxadiazol-2-yl)piperidine intermediate, medicinal chemists can perform late-stage diversification at both the piperidine nitrogen (after Boc removal) and the oxadiazole 5-position, rapidly exploring SAR around this validated pharmacophore without the risk of obtaining a 4-substituted regioisomer that lacks published in vivo efficacy data.

Physicochemical Property Tuning via Controlled N-Deprotection

A key strategic advantage of procuring the Boc-protected target compound rather than the free amine is that it allows chemists to precisely control the physicochemical property trajectory during lead optimization. The free amine analog 3-(1,3,4-oxadiazol-2-yl)piperidine has a predicted ACD/LogP of -0.23 and a LogD (pH 7.4) of -1.54, values that fall well outside the established CNS drug-like space (LogP 1–4) . In contrast, the Boc-protected form, as inferred from the mean experimental LogP of 3.34 for structurally analogous 3-(5-aryl-1,3,4-oxadiazol-2-yl)piperidines, provides a more favorable starting LogP that can be further optimized through N-alkylation or N-acylation after selective Boc removal [2]. This procurement strategy avoids the need to handle the highly polar, potentially poorly permeable free amine as a starting material.

Parallel Synthesis of 5-Substituted Oxadiazole Arrays

The unsubstituted 1,3,4-oxadiazole ring in the target compound serves as an ideal branching point for parallel synthesis of 5-substituted analog arrays. The validated synthetic route—cyclodehydration of piperidine-3-carbohydrazide with diverse carboxylic acids—delivers target compounds in 61–78% isolated yields, with the mean yield across 15 diverse aryl-substituted analogs being approximately 69% [2]. This established methodology contrasts with the multi-step, lower-yielding synthesis required for the 1,2,4-oxadiazole isomer, where patent literature explicitly describes the process as 'comparatively difficult' [3]. For industrial medicinal chemistry groups seeking to rapidly generate 50–200 compound libraries, the 1,3,4-oxadiazole scaffold offers a reliable, high-throughput-compatible synthetic entry point that minimizes the risk of synthetic failure in library production.

Solid-Phase and Flow Chemistry Compatible Intermediate

The orthogonal protection arrangement—Boc on piperidine nitrogen, unsubstituted oxadiazole on carbon—makes this compound particularly suitable for solid-phase synthesis and continuous flow chemistry applications. Jakopin (2016) established that this class of orthogonally protected oxadiazole building blocks can be synthesized in high yields and is 'amenable to functionalization or integration into larger structures,' supporting their use in automated synthesis platforms [4]. The acid-labile Boc group can be cleanly removed on-resin without oxadiazole ring degradation, enabling sequential diversification steps that are critical for DNA-encoded library technology and high-throughput parallel synthesis, where protecting group orthogonality directly determines the success rate of library production.

Quote Request

Request a Quote for Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.